Cas no 4441-56-9 (Cyclohexylboronic acid)
Cyclohexylboronic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclohexylboronicacid
- Cyclohexylboronic Acid (contains varying amounts of Anhydride)
- Cyclohexylboroni Acid
- Methyl 2-bromomethylbenzoate
- 1-cyclohexylboronic acid
- Boronic acid,cyclohexyl
- Cyclohexaneboronic acid
- Cyclohexylboronsaeure
- Cyclohexyl-dihydroxy-bor
- Cyclohexyl-dihydroxy-boran
- cyclohexyl-dihydroxy-borane
- Boronicacid, cyclohexyl- (9CI)
- Cyclohexaneboronic acid (6CI,7CI,8CI)
- Cyclohexylboronic acid
- Boronic acid, cyclohexyl-
- Cyclohexyl boronic acid
- Boronic acid, cyclohexyl- (9CI)
- PubChem6024
- CYCLOHEXYLBORANEDIOL
- Boronicacid, B-cyclohexyl-
- KSC237I7T
- XDRVAZAFNWDVOE-UHFFFAOYSA-N
- BCP22758
- SBB052596
- STL556658
- BBL102850
- BCP9000567
- RP086
- J-520170
- 4441-56-9
- DTXSID30196162
- AC-9537
- BRN 1921820
- MFCD01311824
- SCHEMBL127115
- FT-0601791
- SY008103
- EN300-103018
- A7051
- F0001-1209
- C2188
- AB08478
- CS-W007574
- GS-6574
- Z56789446
- 4-16-00-01653 (Beilstein Handbook Reference)
- AM20070527
- AKOS001013988
- DB-009646
-
- MDL: MFCD01311824
- Inchi: 1S/C6H13BO2/c8-7(9)6-4-2-1-3-5-6/h6,8-9H,1-5H2
- InChI Key: XDRVAZAFNWDVOE-UHFFFAOYSA-N
- SMILES: OB(C1CCCCC1)O
- BRN: 1921820
Computed Properties
- Exact Mass: 128.10100
- Monoisotopic Mass: 128.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 79.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: White powder
- Density: 1
- Melting Point: 120°C(lit.)
- Boiling Point: 252.4 °C at 760 mmHg
- Flash Point: 106.4 °C
- Refractive Index: 1.452
- Water Partition Coefficient: 25 g/L
- PSA: 40.46000
- LogP: 0.79350
- Sensitiveness: Sensitive to heat, sensitive to air
- Solubility: Uncertain
Cyclohexylboronic acid Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
- RTECS:GU7171000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Cold storage (+4 ° C)
Cyclohexylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Cyclohexylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | C4722-1 g |
Cyclohexylboronic acid |
4441-56-9 | 1g |
$ 10.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C4722-5 g |
Cyclohexylboronic acid |
4441-56-9 | 5g |
$ 30.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BK453-1g |
Cyclohexylboronic acid |
4441-56-9 | 98%(containsofAnhydride) | 1g |
¥50.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BK453-5g |
Cyclohexylboronic acid |
4441-56-9 | 98%(containsofAnhydride) | 5g |
¥181.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BK453-25g |
Cyclohexylboronic acid |
4441-56-9 | 98%(containsofAnhydride) | 25g |
¥714.0 | 2022-06-10 | |
| Matrix Scientific | 006772-25g |
Cyclohexylboronic acid, 97% |
4441-56-9 | 97% | 25g |
$104.00 | 2023-09-10 | |
| Matrix Scientific | 006772-100g |
Cyclohexylboronic acid, 97% |
4441-56-9 | 97% | 100g |
$334.00 | 2023-09-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C2188-5G |
Cyclohexylboronic Acid (contains varying amounts of Anhydride) |
4441-56-9 | 5g |
¥565.00 | 2023-06-14 | ||
| ChemScence | CS-W007574-25g |
Cyclohexylboronic acid |
4441-56-9 | ≥98.0% | 25g |
$53.0 | 2022-04-27 | |
| ChemScence | CS-W007574-100g |
Cyclohexylboronic acid |
4441-56-9 | ≥98.0% | 100g |
$211.0 | 2022-04-27 |
Cyclohexylboronic acid Suppliers
Cyclohexylboronic acid Related Literature
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1. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4Fuyang Yue,Henan Ma,Hongjian Song,Yuxiu Liu,Jianyang Dong,Qingmin Wang Chem. Sci. 2022 13 13466
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Irene Georgiou,Andrew Whiting Org. Biomol. Chem. 2012 10 2422
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Jianyang Dong,Fuyang Yue,Hongjian Song,Yuxiu Liu,Qingmin Wang Chem. Commun. 2020 56 12652
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Xuezhi Li,Man-Yi Han,Bin Wang,Lei Wang,Min Wang Org. Biomol. Chem. 2019 17 6612
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Chengxi Li,Guolan Xiao,Qing Zhao,Huimin Liu,Tao Wang,Wenjun Tang Org. Chem. Front. 2014 1 225
Additional information on Cyclohexylboronic acid
Introduction to Cyclohexylboronic acid (CAS No. 4441-56-9)
Cyclohexylboronic acid, with the chemical formula C6H11B(OH)2, is a significant compound in the field of organic synthesis and pharmaceutical development. Its molecular structure, featuring a cyclohexyl group attached to a boronic acid moiety, imparts unique reactivity and makes it a valuable intermediate in various chemical transformations. This article provides an in-depth exploration of Cyclohexylboronic acid, focusing on its properties, applications, and recent advancements in research.
The CAS number 4441-56-9 uniquely identifies Cyclohexylboronic acid in chemical databases and literature. This numbering system ensures precise classification and retrieval of information, which is crucial for researchers and industrial chemists working with this compound. The boronic acid functional group in its structure is particularly noteworthy, as it participates in various covalent and non-covalent interactions, making it indispensable in synthetic chemistry.
Cyclohexylboronic acid is known for its stability under a wide range of conditions, which enhances its utility in laboratory settings. Its ability to form stable complexes with metals and other organic molecules has led to its extensive use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high selectivity and yield.
In pharmaceutical research, Cyclohexylboronic acid has emerged as a key intermediate in the synthesis of biologically active compounds. Its boronic acid moiety can undergo various transformations, such as oxidation to form boronate esters or reduction to yield boranes. These derivatives are often employed in drug discovery programs due to their ability to interact with biological targets effectively.
Recent studies have highlighted the role of Cyclohexylboronic acid in the development of novel therapeutic agents. For instance, researchers have explored its potential in creating targeted drug delivery systems. The boronate ester linkage formed from Cyclohexylboronic acid can be exploited to design prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in enhancing drug bioavailability and reducing side effects.
The application of computational chemistry has further advanced the understanding of Cyclohexylboronic acid. Molecular modeling studies have revealed insights into its interaction with enzymes and receptors, aiding in the rational design of inhibitors and agonists. These computational techniques are increasingly integrated into drug discovery pipelines, streamlining the identification of lead compounds.
In materials science, Cyclohexylboronic acid has been investigated for its potential use in polymer synthesis. Its incorporation into polymer backbones can confer unique properties such as tunable solubility and biodegradability. Such materials are particularly relevant for biomedical applications, including wound healing and tissue engineering.
The environmental impact of using Cyclohexylboronic acid has also been a subject of interest. Researchers are exploring sustainable synthetic routes to minimize waste and energy consumption. Green chemistry principles are being applied to develop more eco-friendly methods for producing this compound, ensuring that its use aligns with global sustainability goals.
The future prospects of Cyclohexylboronic acid are vast, with ongoing research uncovering new applications across multiple disciplines. As synthetic methodologies continue to evolve, the versatility of this compound will undoubtedly play a pivotal role in advancing scientific and technological innovation.
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